molecular formula C9H13NO2S B3057876 N-ethyl-1-phenylmethanesulfonamide CAS No. 85952-14-3

N-ethyl-1-phenylmethanesulfonamide

Cat. No.: B3057876
CAS No.: 85952-14-3
M. Wt: 199.27 g/mol
InChI Key: FGTVYMTUTYLLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1-phenylmethanesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. Its core structure is based on N-phenylmethanesulfonamide, a scaffold recognized for its significant potential in enzyme inhibition studies . Sulfonamide derivatives are frequently investigated for their ability to interact with a variety of enzyme active sites, making them valuable tools for probing biological pathways and developing new therapeutic agents . Specifically, research on similar N-phenylsulfonamide derivatives has demonstrated potent inhibitory properties against enzymes such as carbonic anhydrase (CA) and cholinesterases (AChE and BChE) . These enzymes are important therapeutic targets for conditions including glaucoma, epilepsy, Alzheimer's disease, and cancer . Furthermore, the N-phenylmethanesulfonamide moiety has been identified as a key functional group in the development of novel, potent, and selective inhibitors for Rho-associated protein kinases (ROCKs) . ROCK inhibitors are a active area of research for a wide range of pathologies, such as cardiovascular diseases, pulmonary hypertension, and neurological disorders . The addition of an ethyl group in this compound may alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can influence its binding affinity and selectivity towards specific enzyme isoforms. This makes it a promising candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic profiles. Researchers can utilize this compound to explore new mechanisms of action and develop novel chemical probes for target validation. This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

85952-14-3

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N-ethyl-1-phenylmethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-2-10-13(11,12)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

FGTVYMTUTYLLQR-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)CC1=CC=CC=C1

Canonical SMILES

CCNS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-ethyl-1-phenylmethanesulfonamide with structurally related sulfonamides from recent research (Table 1).

Table 1: Structural and Physicochemical Comparison of Sulfonamide Derivatives

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (g)
This compound (Target) C₉H₁₃NO₂S 199.27 Phenyl, Ethyl-N N/A
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)methanesulfonamide hydrochloride (10h) C₁₃H₂₁N₃O₂S 283.39 Diazepan-methyl-phenyl, Methanesulfonamide 0.011
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)ethanesulfonamide hydrochloride (10f) C₁₄H₂₃N₃O₂S 297.42 Diazepan-methyl-phenyl, Ethanesulfonamide 0.011
N-[2-(4-fluorophenyl)ethyl]methanesulfonamide C₉H₁₂FNO₂S 217.26 4-Fluorophenethyl, Methanesulfonamide N/A
2-Fluoro-N,3-dimethylbenzene-1-sulfonamide C₈H₁₀FNO₂S 203.23 2-Fluoro-3-methylphenyl, Methyl-N N/A

Key Findings :

Substituent Effects on Molecular Weight: The target compound (199.27 g/mol) is lighter than diazepan-substituted analogs (e.g., 10h: 283.39 g/mol) due to the absence of bulky heterocyclic groups . Fluorinated derivatives (e.g., C₉H₁₂FNO₂S) exhibit higher molecular weights than non-fluorinated analogs, reflecting fluorine’s atomic mass contribution .

Diazepan-containing compounds (e.g., 10h, 10f) show significantly higher molecular weights and yields, suggesting that bulky substituents may stabilize intermediates during synthesis .

Biological Relevance: Fluorinated sulfonamides (e.g., N-[2-(4-fluorophenyl)ethyl]methanesulfonamide) are often prioritized in drug design for their enhanced metabolic stability and binding affinity .

Synthetic Challenges: Lower yields in diazepan-containing compounds (e.g., 10h: 0.011 g) compared to non-heterocyclic analogs suggest steric hindrance or reactivity issues during synthesis .

Q & A

Q. Q1. What are the common synthetic routes for preparing N-ethyl-1-phenylmethanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution reactions. Key steps include:

  • Reagents : Use ethylamine as the nucleophile and a sulfonyl chloride precursor (e.g., phenylmethanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to deprotonate the amine and drive the reaction .
  • Solvent Optimization : Polar aprotic solvents like dichloromethane or dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Q2. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the ethyl group (δ ~1.2 ppm for CH3, δ ~3.4 ppm for CH2) and sulfonamide protons (δ ~7.5 ppm for aromatic protons) .
  • FT-IR : Validate sulfonamide S=O stretches at ~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹ .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]+ at m/z 214.09) .

Advanced Synthesis and Mechanistic Insights

Q. Q3. How can reaction yields for this compound derivatives be improved in multi-step syntheses?

Methodological Answer:

  • Temperature Control : Maintain reactions at 0–5°C during sulfonamide bond formation to minimize side reactions like hydrolysis .
  • Catalytic Additives : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution steps .
  • AI-Driven Retrosynthesis : Tools like Reaxys or Pistachio models predict optimal pathways for derivatives, reducing trial-and-error experimentation .

Q. Q4. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?

Methodological Answer:

  • Dynamic NMR Studies : Perform variable-temperature NMR to identify rotamers or conformational isomers causing split peaks .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for analogous sulfonamides (e.g., C15H17NO2S derivatives) .
  • Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., N-ethylperfluorooctylsulfonamide) .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

Methodological Answer:

  • MIC Assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Enzyme Inhibition : Test inhibition of dihydropteroate synthase (DHPS), a sulfonamide target, via spectrophotometric monitoring of substrate depletion .

Q. Q6. How do substituents on the phenyl ring influence the bioactivity of this compound?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents at the para position enhance antibacterial potency by increasing electrophilicity of the sulfonamide group .
  • Steric Effects : Bulky groups (e.g., ortho-methyl) reduce activity by hindering enzyme binding, as seen in SAR studies of diazepane-sulfonamide hybrids .

Data Interpretation and Advanced Research Design

Q. Q7. How can computational modeling predict the therapeutic potential of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to DHPS (PDB ID: 1AJ0). Focus on hydrogen bonds between the sulfonamide group and key residues (e.g., Lys221) .
  • QSAR Models : Develop quantitative SAR models using descriptors like logP and polar surface area to correlate structure with bioactivity .

Q. Q8. What strategies address discrepancies between in vitro bioactivity and in vivo efficacy for sulfonamide derivatives?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .
  • Prodrug Design : Mask the sulfonamide group with labile esters to improve bioavailability, as demonstrated in fentanyl analogs .

Future Directions and Innovation

Q. Q9. What emerging synthetic technologies could revolutionize the production of this compound analogs?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems enable precise control over reaction parameters (e.g., residence time, temperature) for scalable synthesis .
  • Biocatalysis : Explore engineered sulfotransferases to catalyze sulfonamide bond formation under mild conditions .

Q. Q10. How can multi-omics approaches elucidate the off-target effects of sulfonamide-based therapeutics?

Methodological Answer:

  • Transcriptomics : RNA-seq identifies differentially expressed genes in treated cell lines (e.g., HEK293) to map unintended pathways .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies changes in protein abundance post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.